Aureobasidin S3
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Overview
Description
Aureobasidin S3 is a natural cyclic depsipeptide that was first isolated from the fungus Aureobasidium pullulans. It is a potent inhibitor of sphingolipid biosynthesis, which makes it an attractive target for research into the role of sphingolipids in various biological processes. In
Scientific Research Applications
Antifungal Properties
Aureobasidin S3, a cyclic depsipeptide, demonstrates notable antifungal activities. It is part of a group of compounds produced by Aureobasidium pullulans and exhibits high efficacy against various fungal species, including Candida spp. and Cryptococcus neoformans. The antifungal action of these compounds, particularly those with hydroxylated hydroxy acids like this compound, is a significant area of research interest due to their potent inhibitory effects on these pathogenic fungi (Yoshikawa et al., 1993).
Mechanism of Action
Studies have focused on elucidating the mechanism of action of aureobasidins, especially their fungicidal properties. For example, aureobasidin A, a related compound, has been shown to disrupt normal yeast cell processes, including actin assembly and cell membrane integrity, leading to cell death. This suggests a unique mechanism of action that differentiates aureobasidins from other antifungal agents (Endo et al., 1997).
Resistance Mechanisms
The interaction between aureobasidins and ATP-binding cassette (ABC) transporters has been investigated to understand resistance mechanisms. Studies have identified genes in yeast, such as YOR1/YRS1, that confer resistance to aureobasidins when present in multiple copies, offering insights into the cellular response to these compounds and potential pathways to overcome resistance (Ogawa et al., 1998).
Therapeutic Applications
Research has also explored the therapeutic potential of aureobasidins against diseases like Leishmania infections. Aureobasidin A, for instance, has shown inhibitory effects on the growth and infectivity of Leishmania species, suggesting potential for developing new treatments for parasitic infections (Tanaka et al., 2007).
Structural and Synthetic Studies
Structural analysis and synthesis of aureobasidins, including Aureobasidin A, have been important in understanding their biological activities and developing derivatives with enhanced properties. This includes studies on their conformational properties and efforts to modify their structure for broader antifungal activity (Wuts et al., 2015).
Properties
153954-74-6 | |
Molecular Formula |
C60H92N8O12 |
Molecular Weight |
1117.4 g/mol |
IUPAC Name |
3,6-dibenzyl-24-butan-2-yl-12-(1-hydroxybutan-2-yl)-15-(2-hydroxypropan-2-yl)-4,10,16,22-tetramethyl-18-(2-methylpropyl)-9,21-di(propan-2-yl)-13-oxa-1,4,7,10,16,19,22,25-octazabicyclo[25.3.0]triacontane-2,5,8,11,14,17,20,23,26-nonone |
InChI |
InChI=1S/C60H92N8O12/c1-16-38(9)46-57(76)65(13)47(36(5)6)52(71)61-42(31-35(3)4)55(74)67(15)50(60(10,11)79)59(78)80-49(41(17-2)34-69)58(77)66(14)48(37(7)8)53(72)62-43(32-39-25-20-18-21-26-39)54(73)64(12)45(33-40-27-22-19-23-28-40)56(75)68-30-24-29-44(68)51(70)63-46/h18-23,25-28,35-38,41-50,69,79H,16-17,24,29-34H2,1-15H3,(H,61,71)(H,62,72)(H,63,70) |
InChI Key |
CSEWOAIMQFNFGS-UHFFFAOYSA-N |
SMILES |
CCC(C)C1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N2CCCC2C(=O)N1)CC3=CC=CC=C3)C)CC4=CC=CC=C4)C(C)C)C)C(CC)CO)C(C)(C)O)C)CC(C)C)C(C)C)C |
Canonical SMILES |
CCC(C)C1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N2CCCC2C(=O)N1)CC3=CC=CC=C3)C)CC4=CC=CC=C4)C(C)C)C)C(CC)CO)C(C)(C)O)C)CC(C)C)C(C)C)C |
synonyms |
Aureobasidin S3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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